Cas no 79484-89-2 (D-Ribitol,1-[4-[[(1R)-1-(2-amino-3,4-dihydro-7-methyl-4-oxo-6-pteridinyl)ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]-)

D-Ribitol,1-[4-[[(1R)-1-(2-amino-3,4-dihydro-7-methyl-4-oxo-6-pteridinyl)ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]- structure
79484-89-2 structure
Product Name:D-Ribitol,1-[4-[[(1R)-1-(2-amino-3,4-dihydro-7-methyl-4-oxo-6-pteridinyl)ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]-
CAS No:79484-89-2
MF:C30H41N6O16P
MW:772.65090918541
CID:568219
PubChem ID:135546947
Update Time:2025-04-19

D-Ribitol,1-[4-[[(1R)-1-(2-amino-3,4-dihydro-7-methyl-4-oxo-6-pteridinyl)ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]- Chemical and Physical Properties

Names and Identifiers

    • D-Ribitol,1-[4-[[(1R)-1-(2-amino-3,4-dihydro-7-methyl-4-oxo-6-pteridinyl)ethyl]amino]phenyl]-1-deoxy-5-O-[5-O-[[(1S)-1,3-dicarboxypropoxy]hydroxyphosphinyl]-a-D-ribofuranosyl]-
    • methanopterin
    • Q27117220
    • 1-(4-{[(1R)-1-(2-amino-7-methyl-4-oxo-4,8-dihydropteridin-6-yl)ethyl]amino}phenyl)-1-deoxy-5-O-(5-O-{[(1S)-1,3-dicarboxypropoxy](hydroxy)phosphoryl}-alpha-D-ribofuranosyl)-D-ribitol
    • SCHEMBL989204
    • Pentitol, 1-(4-((1-(2-amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)ethyl)amino)phenyl)-1-deoxy-5-O-(5-O-((1,3-dicarboxypropoxy)hydroxyphosphinyl)-alpha-D-ribofuranosyl)-
    • DTXSID90229708
    • 79484-89-2
    • CHEBI:37660
    • Inchi: 1S/C30H41N6O16P/c1-12(21-13(2)33-26-22(34-21)27(44)36-30(31)35-26)32-15-5-3-14(4-6-15)9-16(37)23(41)17(38)10-49-29-25(43)24(42)19(51-29)11-50-53(47,48)52-18(28(45)46)7-8-20(39)40/h3-6,12,16-19,23-25,29,32,37-38,41-43H,7-11H2,1-2H3,(H,39,40)(H,45,46)(H,47,48)(H3,31,33,35,36,44)/t12-,16+,17-,18+,19-,23+,24-,25-,29+/m1/s1
    • InChI Key: ZHAHWVAVMXKKOA-NKRFXTRVSA-N
    • SMILES: P(=O)(O)(O[C@H](C(=O)O)CCC(=O)O)OC[C@@H]1[C@H]([C@H]([C@@H](OC[C@H]([C@H]([C@H](CC2C=CC(=CC=2)N[C@H](C)C2C(C)=NC3=C(C(NC(N)=N3)=O)N=2)O)O)O)O1)O)O

Computed Properties

  • Exact Mass: 772.231666
  • Monoisotopic Mass: 772.231666
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 19
  • Heavy Atom Count: 53
  • Rotatable Bond Count: 19
  • Complexity: 1340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 355
  • XLogP3: -3.9

Experimental Properties

  • Density: 1.78
  • Boiling Point: 1159.6°C at 760 mmHg
  • Flash Point: 655.1°C
  • Refractive Index: 1.716
  • PSA: 369.36000
  • LogP: -1.02890
Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd